

# Ibuzatrelvir (PF-07817883): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ibuzatrelvir** (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) developed by Pfizer.[1] It represents a significant advancement over its predecessor, nirmatrelvir (a component of Paxlovid), by exhibiting improved metabolic stability, thus eliminating the need for co-administration with a pharmacokinetic booster like ritonavir.[2] This attribute is anticipated to reduce the potential for drug-drug interactions.[3] **Ibuzatrelvir** has demonstrated potent antiviral activity against a range of human coronaviruses in preclinical studies and has shown promising viral load reduction in a Phase 2b clinical trial in adults with COVID-19.[2][4] Currently, it is advancing into Phase 3 clinical trials.[5] This guide provides a comprehensive overview of the discovery and development history of **Ibuzatrelvir**, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

# Introduction: The Rationale for a Second-Generation Mpro Inhibitor

The development of nirmatrelvir, the active component of Paxlovid, was a landmark achievement in the fight against the COVID-19 pandemic, validating the SARS-CoV-2 main protease (Mpro) as a key therapeutic target.[3] Mpro is a cysteine protease essential for cleaving viral polyproteins into functional proteins required for viral replication.[6] However,







nirmatrelvir's metabolic instability necessitates its co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] This boosting strategy, while effective, can lead to significant drug-drug interactions, limiting its use in patients on certain concomitant medications.

This limitation spurred the development of a second-generation Mpro inhibitor with enhanced metabolic stability and oral bioavailability, capable of achieving therapeutic concentrations as a standalone agent.[1] The goal was to create a more broadly applicable antiviral with a more favorable safety and drug-drug interaction profile. This effort led to the discovery of **Ibuzatrelvir** (PF-07817883).

# **Mechanism of Action**

**Ibuzatrelvir** is a peptidomimetic inhibitor that functions as a reversible covalent inhibitor of the SARS-CoV-2 Mpro.[1] Its mechanism involves the nitrile warhead of the molecule forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[6] This binding blocks the protease's ability to process viral polyproteins, thereby halting the viral replication cycle.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Ibuzatrelvir Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ibuzatrelvir (PF-07817883): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373962#ibuzatrelvir-pf-07817883-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com